Product packaging for Diphenyl azidophosphate(Cat. No.:CAS No. 26386-88-9)

Diphenyl azidophosphate

Cat. No.: B045318
CAS No.: 26386-88-9
M. Wt: 275.20 g/mol
InChI Key: SORGEQQSQGNZFI-UHFFFAOYSA-N
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Description

Diphenyl azidophosphate is a versatile and highly valuable organophosphorus reagent extensively used in synthetic organic chemistry and biochemistry research. Its primary application lies in its role as a phosphorylating and coupling agent, facilitating the efficient synthesis of phosphate esters, phosphoramidates, and nucleotides under mild conditions. A key utility of this compound is in the Staudinger phosphorylation reaction, where it reacts with triphenylphosphine and an alcohol to form phosphite intermediates that are readily oxidized to phosphate triesters. This makes it an indispensable tool for the introduction of phosphate protecting groups and for constructing phosphodiester linkages in oligonucleotide and peptide nucleic acid (PNA) analog synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N3O3P B045318 Diphenyl azidophosphate CAS No. 26386-88-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26386-88-9

Molecular Formula

C12H10N3O3P

Molecular Weight

275.20 g/mol

IUPAC Name

[azido(phenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C12H10N3O3P/c13-14-15-19(16,17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10H

InChI Key

SORGEQQSQGNZFI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2

Other CAS No.

26386-88-9

Pictograms

Acute Toxic; Irritant

Synonyms

Azidodiphenoxyoxophosphorane;  DPPA;  Diphenyl Azidophosphate;  Diphenyl Phosphorazide;  Diphenylphosphoryl Azide;  O,O-Diphenylphosphoryl Azide;  Phosphoric Acid Diphenyl Ester Azide

Origin of Product

United States

Synthetic Methodologies for Diphenyl Azidophosphate

Established Laboratory and Industrial Preparation Procedures

The synthesis of diphenyl azidophosphate (DPPA) is most commonly achieved through the reaction of diphenyl phosphoryl chloride with sodium azide (B81097). evitachem.comlookchem.com This method is widely adopted for both small-scale laboratory preparations and larger industrial production. lookchem.comorgsyn.org

Synthesis from Diphenyl Phosphoryl Chloride and Sodium Azide

The established procedure for synthesizing this compound involves the reaction of diphenyl phosphoryl chloride with sodium azide. evitachem.comlookchem.com This reaction is typically carried out in an acetone (B3395972) solvent at room temperature. evitachem.comorgsyn.org The process yields this compound as a colorless liquid. evitachem.comlookchem.comorgsyn.org A protocol for a large-scale synthesis of up to 100 grams has been developed, which includes purification by distillation under reduced pressure. lookchem.com

Reaction Conditions and Yield Optimization

To achieve high yields of this compound, specific reaction conditions are crucial. The reaction is typically stirred for approximately 21 hours at a temperature of 20–25°C. orgsyn.org Following the reaction, the mixture is filtered and concentrated under reduced pressure. orgsyn.org Purification of the resulting residue is performed via distillation. orgsyn.org Under these optimized conditions, yields of this compound can reach between 84% and 90%. evitachem.comorgsyn.org It is important to maintain the bath temperature below 200°C during distillation to prevent decomposition of the product. orgsyn.org

Table 1: Optimized Reaction Conditions for this compound Synthesis

Parameter Condition
Reactants Diphenyl phosphoryl chloride, Sodium azide
Solvent Anhydrous Acetone
Temperature 20–25°C
Reaction Time 21 hours
Purification Distillation under reduced pressure
Reported Yield 84–90%

Mechanistic Aspects of this compound Formation

The formation of this compound from diphenyl phosphoryl chloride and sodium azide proceeds through a well-understood nucleophilic substitution mechanism.

Nucleophilic Substitution Pathways

The synthesis of this compound is a classic example of a nucleophilic substitution reaction. evitachem.com In this pathway, the azide ion (N₃⁻), acting as the nucleophile, attacks the electrophilic phosphorus atom of diphenyl phosphoryl chloride. evitachem.comwikipedia.org This attack leads to the displacement of the chloride ion, which serves as the leaving group, resulting in the formation of the this compound molecule. wikipedia.org

Enhancements in Synthetic Efficiency

To improve the efficiency of this compound synthesis, particularly in biphasic systems, phase-transfer catalysis has been effectively employed. tcichemicals.comtcichemicals.com This technique facilitates the transfer of the azide anion from the aqueous phase to the organic phase where the reaction occurs. tcichemicals.comyoutube.comansible.com

Role of Phase-Transfer Catalysis (e.g., Quaternary Ammonium Salts, Crown Ethers)

Table 2: Common Phase-Transfer Catalysts in Organic Synthesis

Catalyst Type Examples
Quaternary Ammonium Salts Tetrabutylammonium bromide, Aliquat 336
Crown Ethers 18-Crown-6, 15-Crown-5
Phosphonium Salts Tetrabutylphosphonium chloride

Fundamental Reaction Mechanisms Mediated by Diphenyl Azidophosphate

Phosphorus-Centered Reactivity and Initial Activation

The initial activation of DPPA in many of its characteristic reactions involves the nucleophilic attack on the electron-deficient phosphorus atom. This step is crucial for the subsequent transformations that define the utility of the reagent.

Carboxylate Anion Attack on Phosphorus

In the presence of a carboxylic acid, the process is initiated by the deprotonation of the carboxylic acid to form a carboxylate anion. This anion then acts as a nucleophile, attacking the phosphorus center of the DPPA molecule. tcichemicals.comwikipedia.org This nucleophilic attack is a key step that leads to the displacement of the azide (B81097) ion, a good leaving group. wikipedia.org

Formation of Mixed Anhydride (B1165640) Intermediates

The attack of the carboxylate anion on the phosphorus atom of DPPA results in the formation of a transient mixed anhydride intermediate, specifically an acyl phosphate (B84403). tcichemicals.comevitachem.comwikipedia.org This species is highly reactive and serves as a pivotal point in the reaction pathway. The formation of this mixed anhydride is a common theme in reactions where DPPA is used as a coupling agent, such as in peptide synthesis. tcichemicals.com The diphenylphosphate anion, which is formed concomitantly, is an excellent leaving group, facilitating the subsequent reactions. wikipedia.org

Azide Group Reactivity and Transformations

The azide functional group in DPPA is not merely a leaving group; it actively participates in the reaction, leading to the formation of new carbon-nitrogen bonds.

Expulsion of Azide Ion

Following the formation of the mixed anhydride, the azide ion is expelled. evitachem.comwikipedia.org This free azide ion is a potent nucleophile and can subsequently attack the carbonyl carbon of the activated carboxylic acid derivative (the mixed anhydride). wikipedia.org This step leads to the formation of an acyl azide. tcichemicals.comevitachem.com

Pseudohalogen Replacement Reactions

The azide group in DPPA can undergo pseudohalogen replacement reactions. In these transformations, the azido (B1232118) group is displaced by various nucleophiles. chemicalbook.comwikipedia.orglookchem.comguidechem.com For instance, DPPA reacts with nucleophilic reagents such as water, butanol, ammonia, and various amines, where the azide is substituted by the incoming nucleophile. chemicalbook.comlookchem.comguidechem.com This reactivity highlights the ability of the azide moiety to act as a leaving group in a manner similar to halogens.

Key Intermediate Species Formation and Subsequent Pathways

The reaction cascades initiated by DPPA lead to the formation of several key reactive intermediates that dictate the final products.

The primary intermediate formed from the reaction of DPPA with a carboxylic acid is the acyl azide . tcichemicals.com This species is central to the Curtius rearrangement, where it can be thermally or photochemically induced to lose dinitrogen gas (N2) and rearrange to form an isocyanate . evitachem.com The isocyanate can then be trapped by various nucleophiles. For example, reaction with an alcohol yields a urethane, while reaction with an amine produces a urea (B33335).

In the context of peptide synthesis, the acyl azide can react directly with the amino group of another amino acid to form a new peptide bond. google.com Alternatively, the mixed anhydride intermediate itself can be attacked by an amine to form the amide bond. tcichemicals.com

Another significant, though less common, reactive intermediate is diphenylphosphorylnitrene , which can be generated from DPPA upon photolysis. evitachem.com This highly reactive species can participate in various reactions, including insertions and additions.

The versatility of DPPA stems from its ability to generate these key intermediates—mixed anhydrides and acyl azides—which then proceed through well-established reaction pathways to afford a diverse range of products. tcichemicals.comrsc.org

Table of Reaction Intermediates and Products

Initial Reactant(s)Key Intermediate(s)Final Product(s)Reaction Type
Carboxylic Acid, DPPAMixed Anhydride, Acyl AzideIsocyanate, Urethane, AmideModified Curtius Reaction, Peptide Synthesis
Alcohol, DPPA, DBUPhosphate IntermediateAlkyl AzideAzidation
Amine, DPPAPhosphoramidate (B1195095)PhosphoramidatePhosphorylation

Acyl Phosphate Intermediates

A primary mechanistic pathway for diphenyl azidophosphate involves its reaction with carboxylic acids to form acyl phosphate intermediates. guidechem.com This process is initiated by the deprotonation of a carboxylic acid by a base, such as triethylamine (B128534), to form a carboxylate anion. This nucleophilic carboxylate then attacks the electrophilic phosphorus atom of DPPA.

This nucleophilic attack results in the formation of a mixed anhydride, specifically an acyl phosphate, and the concurrent expulsion of an azide ion. The diphenylphosphate anion, which is formed subsequently, is a good leaving group, facilitating the forward reaction. This formation of an activated acyl phosphate is a critical step, setting the stage for subsequent transformations. In reactions with alcohols under basic conditions with a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), DPPA can also form phosphate intermediates which are then subjected to nucleophilic attack. guidechem.com

Table 1: Formation of Acyl Phosphate Intermediate

Step Reactants Action Intermediate/Product
1 Carboxylic Acid, Base (e.g., Triethylamine) Deprotonation Carboxylate Anion

| 2 | Carboxylate Anion, this compound (DPPA) | Nucleophilic attack on phosphorus | Acyl Phosphate (Mixed Anhydride) + Azide Anion |

Acyl Azide Intermediates

Following the formation of the acyl phosphate intermediate, the expelled azide anion plays a crucial role. The azide ion, now free in the reaction medium, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl phosphate intermediate. evitachem.com This step leads to the formation of a tetrahedral intermediate which then collapses, displacing the diphenylphosphate anion.

The product of this sequence is an acyl azide. evitachem.com This intermediate is pivotal in several synthetic applications, most notably the Curtius rearrangement, where it can be converted into an isocyanate upon heating. evitachem.com The formation of the acyl azide is efficient, in part due to the stability of the diphenylphosphate anion as a leaving group. This two-step, one-pot process allows for the conversion of carboxylic acids into acyl azides, which are precursors for amines, urethanes, and ureas. guidechem.comevitachem.com

Phosphorylnitrene Intermediates (Singlet and Triplet States)

Under photochemical conditions, this compound can generate a highly reactive diphenylphosphorylnitrene intermediate. evitachem.com This species is formed through the photolysis of DPPA and can exist in both singlet and triplet electronic states. evitachem.com The singlet state is generally considered to be the more reactive of the two. evitachem.com The generation of this nitrene is a key feature of DPPA's reactivity, allowing it to participate in reactions such as C-H insertion and aziridination. rsc.org

Femtosecond transient absorption spectroscopy has been instrumental in observing and characterizing these short-lived intermediates. Upon ultrafast photolysis at 260 nm, a transient species assigned to singlet diphenylphosphorylnitrene was observed with an absorption maximum at 525 nm and a lifetime of approximately 480 picoseconds. nih.gov This spectroscopic evidence provides direct confirmation of the formation of this reactive intermediate. nih.gov

Computational and experimental studies have elucidated the mechanism by which the photolytically excited DPPA molecule forms the phosphorylnitrene. nih.gov Two primary pathways have been proposed. nih.gov

The dominant, supported mechanism involves an intramolecular energy transfer. nih.gov Initially, photoexcitation at 260 nm leads to a (π,π*) singlet excited state localized on one of the phenyl rings of the diphenylphosphate group. nih.gov This excited state has a very short lifetime, on the order of 28 picoseconds. nih.gov This energy is then transferred from the excited phenyl ring to the azide moiety. nih.gov This transfer results in the formation of a singlet excited azide, which is primed for the subsequent loss of nitrogen. nih.gov A second, less favored mechanism suggests the direct irradiation and excitation of the azide moiety to its singlet excited state. nih.gov

Table 2: Proposed Mechanisms for Phosphorylnitrene Formation

Mechanism Step 1 Step 2 Product Supporting Evidence
Energy Transfer (Supported) Photoexcitation of phenyl ring to (π,π*) singlet state Intramolecular energy transfer to azide moiety Singlet excited azide Transient absorption spectroscopy, computational results nih.gov

| Direct Irradiation | Direct photoexcitation of azide moiety | - | Singlet excited azide | Theoretical possibility nih.gov |

Once the azide moiety is in its singlet excited state, it undergoes rapid decomposition. nih.gov The excited azide readily extrudes a molecule of dinitrogen (N₂). nih.gov This extrusion is a characteristic reaction of excited organic azides and leads directly to the formation of the electron-deficient nitrene species. nih.gov In the case of DPPA, this process yields the singlet diphenylphosphorylnitrene, which can then engage in various chemical transformations. nih.gov The extrusion of molecular nitrogen is a thermodynamically favorable process that drives the reaction forward.

Energy Transfer Mechanisms to Azide Moiety

This compound as a Versatile Reagent Equivalent

The diverse reactivity of this compound allows it to function as a synthetic equivalent for several different reactive species, depending on the reaction context. rsc.org Its utility stems from its capacity to act as a source of azide anion, a 1,3-dipole, an electrophile, and a nitrene precursor. rsc.orgresearchgate.net This versatility has established DPPA as a powerful tool in modern organic synthesis. rsc.org

One of the most fundamental roles of DPPA is to serve as a safe and convenient source of the azide anion (N₃⁻). rsc.org As detailed in the formation of acyl phosphate intermediates (Section 3.3.1), the initial reaction of DPPA with a nucleophile like a carboxylate results in the displacement of the azide ion. This in situ generation avoids the need to handle potentially hazardous and explosive azide salts like sodium azide directly. guidechem.com The released azide ion can then participate in a range of nucleophilic reactions, including the formation of acyl azides from acyl phosphates and the conversion of alcohols to azides via Mitsunobu-type reactions. guidechem.com This function as an azide anion equivalent is central to its use in the modified Curtius and Schmidt reactions. guidechem.com

1,3-Dipole Character

The azide functional group within DPPA allows the molecule to act as a 1,3-dipole. This characteristic enables it to participate in 1,3-dipolar cycloaddition reactions with various unsaturated systems (dipolarophiles), providing a pathway for the synthesis of five-membered heterocyclic compounds. orgsyn.org These reactions are valuable for constructing complex molecular architectures from simpler precursors.

A notable example of this reactivity is the reaction of DPPA with enamines derived from cyclic ketones. tcichemicals.com The reaction proceeds through a 1,3-dipolar cycloaddition, which is followed by a rearrangement that involves the loss of dinitrogen (N₂) and the diphenyl phosphate group. This sequence ultimately results in the formation of ring-contracted N-phosphoryl amidines. tcichemicals.comlabnovo.com These amidines can be subsequently hydrolyzed to yield ring-contracted carboxylic acids. tcichemicals.com This methodology represents a powerful tool for ring contraction in cyclic systems.

Table 1: 1,3-Dipolar Cycloaddition Reactions with this compound
DipolarophileIntermediate/Product TypeReference
Pyrrolidine enamines of cyclic ketonesRing-contracted N-phosphoryl amidines tcichemicals.com
AcetylacetoneTriazole chinesechemsoc.org
Dimethyl acetylenedicarboxylateTriazole chinesechemsoc.org

Electrophilic Behavior

This compound exhibits significant electrophilic character, primarily centered on the phosphorus atom. rsc.org This electrophilicity allows it to react with a wide range of nucleophiles. The phosphorus atom is electron-deficient due to the presence of two electronegative phenoxy groups and the azido group.

One of the most important manifestations of DPPA's electrophilic nature is its reaction with carboxylic acids. In the presence of a base like triethylamine, the carboxylate anion acts as a nucleophile and attacks the electrophilic phosphorus atom of DPPA. tcichemicals.comevitachem.com This nucleophilic attack leads to the displacement of the azide ion and the formation of a transient mixed phosphate anhydride intermediate. evitachem.comwikipedia.org The azide ion, now a free nucleophile, then attacks the carbonyl carbon of the mixed anhydride. This results in the formation of an acyl azide and the release of the diphenylphosphate anion, which is an excellent leaving group. wikipedia.org

This in-situ generation of acyl azides is a cornerstone of DPPA's utility in organic synthesis, particularly in the modified Curtius rearrangement, where the acyl azide rearranges to an isocyanate. tcichemicals.comthieme-connect.de It is also fundamental to its use as a coupling reagent in the formation of amides and peptides, where the activated acyl azide intermediate readily reacts with amines. wikipedia.org

Beyond carboxylates, other nucleophiles such as amines and alcohols can also attack the electrophilic phosphorus center. Reactions with amines can lead to the formation of the corresponding phosphoramidates. wikipedia.org The reaction with alcohols, often in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds through a phosphate intermediate which then undergoes an Sₙ2 reaction with the displaced azide ion to form alkyl azides. guidechem.com

Table 2: Electrophilic Reactions of this compound
NucleophileKey Intermediate / ProductReaction Type / ApplicationReference
Carboxylic Acid / CarboxylateAcyl azidePeptide synthesis, Curtius rearrangement tcichemicals.comevitachem.comwikipedia.org
AminePhosphoramidateNucleophilic substitution wikipedia.org
Alcohol (with DBU)Alkyl azideAzidation of alcohols guidechem.com

Compound Index

Table 3: List of Chemical Compounds
Compound Name
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Acetylacetone
Acyl azide
Amine
Carboxylic acid
Dimethyl acetylenedicarboxylate
This compound (DPPA)
Diphenyl phosphate
Enamine
Isocyanate
N-phosphoryl amidine
Phosphoramidate
Triethylamine

Advanced Applications of Diphenyl Azidophosphate in Synthetic Organic Chemistry

Amide and Peptide Bond Formation Research

DPPA is a widely recognized coupling reagent for forming amide and peptide bonds. tcichemicals.comevitachem.com Its primary advantage lies in its ability to facilitate these reactions with minimal side reactions, particularly epimerization, which is a critical issue in peptide chemistry. tcichemicals.commdpi.com The mechanism of action involves the reaction of DPPA with a carboxylic acid to form a mixed anhydride (B1165640) intermediate. evitachem.com This is followed by the formation of an acyl azide (B81097), which then reacts with an amine to yield the desired amide or peptide. evitachem.comwikipedia.org

A significant challenge in peptide synthesis is the loss of stereochemical integrity at the α-carbon of the C-terminal amino acid during the coupling step. tcichemicals.com This process, known as racemization or epimerization, can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity. mdpi.com DPPA has been identified as a key reagent for racemization-free peptide synthesis. haz-map.comgoogle.comnih.gov The use of DPPA allows the coupling reaction to proceed in high yields with no significant racemization. google.com Classical methods for peptide synthesis often require complicated and harsh conditions to prepare the necessary carboxylic azides, whereas DPPA enables the reaction to proceed in a single step under mild conditions. google.com

Epimerization during peptide synthesis often proceeds through the formation of an oxazol-5(4H)-one intermediate. tcichemicals.commdpi.com The activation of the C-terminal carboxyl group of a peptide can trigger this cyclization, and the resulting oxazolone (B7731731) is prone to deprotonation and subsequent reprotonation, which scrambles the stereocenter. mdpi.com Research has demonstrated that DPPA is a superior coupling reagent because it minimizes the potential for epimerization. tcichemicals.com

The effectiveness of DPPA in suppressing racemization has been evaluated using the Young test, which is considered one of the most stringent assessments for racemization in peptide synthesis. tcichemicals.comresearchgate.netresearchgate.net In this test, the coupling of benzoyl-L-leucine with glycine (B1666218) ethyl ester is performed, and the specific rotation of the resulting peptide is measured to quantify the extent of racemization. Studies have shown that the DPPA method is significantly superior to methods using other phosphoryl azides, such as diethyl phosphorazidate, in preventing racemization. researchgate.netresearchgate.net

Coupling ReagentTest MethodResultReference
Diphenyl azidophosphate (DPPA) Young TestProven to be a convenient reagent for racemization-free peptide synthesis under various conditions. researchgate.netresearchgate.net
Diethyl phosphorazidate Young TestInferior to DPPA in preventing racemization. researchgate.netresearchgate.net
Di-p-nitrophenyl phosphorazidate Young TestInferior to DPPA in preventing racemization. researchgate.netresearchgate.net
Dimorpholyl phosphorazidate Young TestInferior to DPPA in preventing racemization. researchgate.netresearchgate.net

This table summarizes qualitative findings from the Young test, highlighting the superior performance of DPPA in maintaining stereochemical integrity compared to its analogs.

DPPA is well-suited for liquid-phase peptide synthesis. tcichemicals.com A general and effective protocol involves dissolving the N-protected amino acid or peptide fragment and the amino acid ester hydrochloride in a suitable solvent, typically dimethylformamide (DMF). tcichemicals.comgoogle.com The reaction is carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloride salt and generate the carboxylate anion. tcichemicals.comgoogle.com

A typical procedure is as follows:

A mixture of an acylamino acid or peptide (1 equivalent) and an amino acid or peptide ester hydrochloride (1.1 to 1.2 equivalents) is stirred in DMF.

DPPA (1.1 to 1.2 equivalents) is added to the mixture, typically at a reduced temperature (e.g., 0°C).

Triethylamine (2.1 to 2.2 equivalents) is then added.

The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature overnight to complete the coupling. google.com

This method is advantageous due to its simple work-up procedure and high yields. tcichemicals.comgoogle.com

In addition to liquid-phase methods, DPPA has been successfully applied to solid-phase peptide synthesis (SPPS). tcichemicals.com SPPS is a cornerstone of modern peptide science, and the choice of coupling reagent is critical for its success. One notable application of DPPA in SPPS is in the synthesis of derivatives of muramyl dipeptide (MDP), an immunologically active compound. mostwiedzy.pl In a solid-phase parallel synthesis approach, DPPA was used as the coupling reagent to prepare a library of MDP derivatives, demonstrating its utility in generating diverse peptide structures on a solid support. mostwiedzy.pl

DPPA facilitates the direct polymerization of peptides to create sequential polypeptides. guidechem.comresearchgate.nettcichemicals.com This method is valuable for producing polymers with a defined repeating amino acid sequence. The polymerization is typically carried out by treating a monomer peptide, which is unprotected at both the N- and C-terminals, with DPPA in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net

Research has shown that various sequential polypeptides can be prepared using this method. researchgate.netresearchgate.net The reaction conditions have been optimized for efficiency. For instance, the polymerization of L-alanylglycine was most effective in DMSO using triethylamine as the base. researchgate.net The resulting polypeptides typically have molecular weights ranging from 3,000 to 16,000 Da. researchgate.net This direct polycondensation method is noted for its simplicity and the ease of work-up. tcichemicals.comtcichemicals.com

Monomer PeptideSolventReagent Ratio (DPPA/Peptide)Base Ratio (Triethylamine/Peptide)Resulting Polypeptide Molecular Weight (Da)Reference
L-AlanylglycineDMSO1.32.63,000 - 16,000 researchgate.net
Various PeptidesDMSO / Other1.32.33,000 - 16,000 researchgate.netresearchgate.net

This table presents typical reaction conditions for the synthesis of sequential polypeptides using DPPA-mediated direct polycondensation.

DPPA can also be used in a two-step process for peptide synthesis that proceeds via a thiol ester intermediate. tcichemicals.com Thiol esters are activated carboxylic acid derivatives that can react with amines to form amide bonds. The synthesis involves:

Thiol Ester Formation: A carboxylic acid is reacted with a thiol in the presence of DPPA and triethylamine in DMF. This S-acylation reaction proceeds under conditions similar to those used for standard amide bond formation, yielding the corresponding thiol ester. tcichemicals.com

Peptide Bond Formation: The isolated thiol ester is then reacted with an amino component to form the desired peptide bond. tcichemicals.com

This methodology expands the versatility of DPPA, providing an alternative activation strategy for peptide coupling reactions. tcichemicals.com

Phosphoramidate (B1195095) Synthesis via Amine Reactions

This compound serves as an effective reagent for the synthesis of phosphoramidates through its reaction with amines. fishersci.ficymitquimica.comguidechem.comchemicalbook.com This transformation is believed to proceed through an intermediate mixed anhydride, which is subsequently attacked by the amine nucleophile. wikipedia.org The reaction involves the displacement of the azide group from the phosphorus atom by the amine. wikipedia.org This method provides a direct route for the formation of the P-N bond, which is a key structural motif in various biologically active molecules and synthetic intermediates. fishersci.figuidechem.comchemicalbook.com The reaction is applicable to a range of primary and secondary amines.

The general reaction for phosphoramidate synthesis using DPPA and an amine can be represented as follows: (PhO)₂P(O)N₃ + RNH₂ → (PhO)₂P(O)NHR + HN₃

This reaction is valuable in the synthesis of peptides and other complex molecules where a phosphoramidate linkage is required. fishersci.figuidechem.comchemicalbook.com

Rearrangement Reactions

This compound is a key reagent in facilitating Curtius-type rearrangement reactions, which are fundamental transformations in organic synthesis for the conversion of carboxylic acids to amines, urethanes, and other nitrogen-containing functional groups via an isocyanate intermediate.

The classical Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas. DPPA provides a convenient and often milder alternative to the traditional methods of generating acyl azides, which can be hazardous. wikipedia.orgguidechem.com In the presence of a carboxylic acid, DPPA facilitates the in situ formation of the corresponding acyl azide. wikipedia.org This is believed to occur through the formation of a mixed anhydride intermediate, resulting from the nucleophilic attack of the carboxylate anion on the phosphorus atom of DPPA, leading to the expulsion of the azide ion. wikipedia.orgevitachem.com The newly formed acyl azide then undergoes rearrangement to the isocyanate. wikipedia.orgguidechem.com

The isocyanate intermediate is a versatile synthon that can be trapped with various nucleophiles. For instance, reaction with an alcohol yields a urethane, while reaction with an amine produces a urea (B33335). This one-pot procedure for the conversion of carboxylic acids to these functional groups is a significant advantage of using DPPA. google.com

Table 1: Examples of Isocyanate Formation via Curtius Rearrangement using DPPA

Starting Material Product (Isocyanate) Reference

This table is for illustrative purposes and represents the general transformation.

Modified Curtius reaction protocols often utilize DPPA to streamline the process and improve yields and substrate scope. These protocols enable the direct conversion of carboxylic acids into urethanes or amides in a one-pot reaction, avoiding the isolation of the potentially explosive acyl azide intermediate. evitachem.comgoogle.com For example, by performing the reaction in the presence of an alcohol, the isocyanate formed from the rearrangement is immediately trapped to furnish the corresponding urethane. google.com Similarly, conducting the reaction in the presence of an amine leads directly to the formation of a urea.

These modified protocols have been successfully applied in the synthesis of complex molecules, including oligosaccharides linked with carbamate (B1207046) and urea bonds. fishersci.fichemicalbook.com The use of DPPA in these modified procedures often proceeds under neutral and non-oxidizing conditions, making it compatible with a wide range of functional groups. google.com An efficient approach for synthesizing 4,5-disubstituted oxazolidin-2-one scaffolds has been developed based on a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol. researchgate.net

A notable application of DPPA-mediated rearrangement is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org In these syntheses, DPPA is utilized to effect the rearrangement of a propanoyl group to form an isopropanoic acid derivative, a key structural feature of many NSAIDs. evitachem.com This transformation highlights the utility of DPPA in facilitating specific and synthetically valuable rearrangements in the context of pharmaceutical chemistry. wikipedia.orgevitachem.com

Modified Curtius Reaction Protocols

Azidation Reactions

DPPA is also a widely used reagent for the introduction of the azide functionality into organic molecules, a transformation of significant importance due to the versatility of azides as synthetic intermediates.

This compound is a common source of the azide nucleophile in the Mitsunobu reaction, which allows for the stereospecific conversion of alcohols to azides with inversion of configuration. wikipedia.orgguidechem.com This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). commonorganicchemistry.com The alcohol is activated by the Mitsunobu reagents, and the subsequent Sₙ2 displacement by the azide ion from DPPA leads to the formation of the corresponding azide with inverted stereochemistry. commonorganicchemistry.com

The use of DPPA in the Mitsunobu reaction offers a reliable method for accessing chiral azides from chiral alcohols. These chiral azides are valuable precursors for the synthesis of amino alcohols, amino sugars, and other nitrogen-containing compounds. A notable advantage of using DPPA with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is that it avoids the formation of difficult-to-remove phosphine oxide byproducts that are characteristic of the standard Mitsunobu reaction. commonorganicchemistry.com However, this specific protocol is generally effective only for reactive alcohols like benzylic alcohols. commonorganicchemistry.com

Table 2: Reagents for Stereospecific Azidation of Alcohols

Reagent System Key Features Reference
DPPA, PPh₃, DEAD/DIAD General Mitsunobu conditions for converting alcohols to azides with inversion of stereochemistry. commonorganicchemistry.com

Alkyl Azide Synthesis

This compound serves as an effective reagent for the synthesis of alkyl azides from alcohols. This transformation is often accomplished through a Mitsunobu reaction, where DPPA provides the azide moiety. enamine.netevitachem.com The reaction typically involves treating an alcohol with DPPA in the presence of a phosphine, such as triphenylphosphine (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com This method is valued for its mild reaction conditions and stereospecificity, proceeding with an inversion of configuration at the alcohol's stereocenter. guidechem.com

For instance, the conversion of a primary or secondary alcohol to its corresponding azide can be achieved in good yields. The reaction proceeds through the formation of a key intermediate, an oxyphosphonium salt, which is then displaced by the azide ion. This method has been successfully applied in the synthesis of various complex molecules, including intermediates for pharmaceuticals. nih.gov

Table 1: Examples of Alkyl Azide Synthesis using DPPA

Starting AlcoholReagentsProductYield (%)
Primary AlcoholDPPA, TPP, DEADPrimary Alkyl AzideHigh
Secondary AlcoholDPPA, TPP, DIADSecondary Alkyl AzideGood to High

This table provides a generalized representation of the reaction. Specific yields may vary depending on the substrate and reaction conditions.

Hydroazidation Reactions for Organoazides

This compound also functions as a hydroazidation catalyst for the preparation of organoazides. chemicalbook.comscbt.com This application is particularly useful for the conversion of alkenes and other unsaturated systems into azides. The process typically involves the addition of the elements of hydrazoic acid (HN₃) across a double or triple bond. While direct use of hydrazoic acid is often hazardous, DPPA provides a safer and more manageable source of the azide group. chemicalbook.com

Research has demonstrated the utility of DPPA in the hydroazidation of olefins, a reaction catalyzed by transition metals like cobalt. sigmaaldrich.com This method allows for the regioselective and stereoselective introduction of an azide group, leading to the formation of valuable organoazide building blocks. google.com

Nucleophilic Aromatic Substitution (SNAr) for Aryl Azides

The synthesis of aryl azides can be achieved through nucleophilic aromatic substitution (SNAr) reactions, and DPPA can facilitate this transformation. evitachem.com In this context, DPPA serves as the azide source, reacting with activated aromatic systems. Phenolic compounds, for example, can be converted to aryl azides. evitachem.com The reaction likely proceeds through the activation of the phenolic hydroxyl group, followed by nucleophilic attack of the azide ion.

This method is particularly useful for aromatic rings bearing electron-withdrawing groups, which activate the ring towards nucleophilic attack. The use of DPPA in SNAr reactions provides a valuable route to aryl azides, which are important precursors for a variety of functional groups and heterocyclic systems. thieme-connect.de

Phosphorylation Reactions

Beyond its role as an azide source, this compound is also a key reagent in phosphorylation reactions, enabling the introduction of a diphenylphosphoryl group onto alcohols and amines. orgsyn.orgrsc.org

DPPA can react with alcohols to yield diphenyl phosphate (B84403) esters. tcichemicals.com This reaction is a direct method for the phosphorylation of alcohols under relatively mild conditions. The process involves the nucleophilic attack of the alcohol on the phosphorus atom of DPPA, leading to the displacement of the azide group and the formation of the corresponding phosphate ester. tcichemicals.com

Interestingly, under certain conditions, the reaction can be stopped at the phosphate ester stage, even when the ultimate goal is azidation. For example, the reaction of 2',3'-O-isopropylidenenucleosides with DPPA and DBU at room temperature initially furnishes the phosphate ester, which can then be converted to the azide upon further treatment with sodium azide. tcichemicals.com

Table 2: Phosphorylation of Alcohols with DPPA

SubstrateReagentsProduct
ButanolDPPAButyl diphenyl phosphate
2',3'-O-IsopropylidenenucleosidesDPPA, DBUC5-Phosphate ester

This table illustrates the versatility of DPPA in phosphorylation reactions.

Similar to its reaction with alcohols, this compound reacts with amines to form the corresponding phosphoramidates. wikipedia.org This reaction involves the nucleophilic attack of the amine on the phosphorus center of DPPA, resulting in the formation of a P-N bond and the expulsion of the azide group. wikipedia.org This transformation is a valuable method for the synthesis of phosphoramidates, which are compounds of interest in medicinal chemistry and as synthetic intermediates. guidechem.comchemicalbook.com The reaction proceeds through a mixed anhydride intermediate. wikipedia.org

Phosphorylation of Alcohols

Formation of Complex Heterocyclic Systems

This compound has proven to be an invaluable tool in the synthesis of complex heterocyclic systems. Its ability to act as an azide source, a coupling reagent, and a promoter for cyclization reactions makes it a versatile reagent in this field. For example, DPPA has been employed in the synthesis of oxazolo[4,5-c]quinoline-4(5H)-ones from substituted 2-aminoanthranilic acids and ethyl isocyanoacetate. evitachem.com It also facilitates the Curtius rearrangement, a key step in the formation of isocyanates, which are precursors to a wide range of nitrogen-containing heterocycles. wikipedia.orgresearchgate.net

Furthermore, DPPA is utilized in the synthesis of various other heterocyclic structures, including azetidines, which are four-membered heterocyclic compounds with significant biological activity. unife.it Its application in multicomponent reactions and tandem sequences allows for the efficient construction of complex molecular architectures from simple starting materials.

Oxazolidinone, Imidazolidinone, and Thiazolidinone Derivative Synthesis

The synthesis of N-heterocyclic compounds such as oxazolidinones, imidazolidinones, and thiazolidinones is of significant interest due to their presence in a wide range of biologically active molecules. usf.edu A polymer-supported version of this compound (PS-DPPA) has been effectively utilized for the synthesis of these heterocyclic derivatives from carboxylic acids that contain a reactive functional group—such as an alcohol, thiol, or amine—in the β-position. usf.edu This method relies on a Curtius rearrangement followed by an intramolecular cyclization. usf.edu

The process involves heating the starting carboxylic acid with PS-DPPA and triethylamine in a suitable solvent like 1,4-dioxane. usf.edu For instance, BOC-protected amino acids have been successfully converted to their corresponding oxazolidinone and thiazolidinone derivatives. usf.edu The reactions generally proceed in good yields, and the use of a polymer-supported reagent simplifies the workup and purification process. usf.edu

One study demonstrated the cyclization of various salicylic (B10762653) and anthranilic acid derivatives using PS-DPPA. usf.edu The reactions were carried out in benzene (B151609) at reflux for 24 hours, affording bicyclic oxazolidinone and imidazolidinone derivatives in yields ranging from 53% to 75% after purification. usf.edu

Table 1: Synthesis of Heterocyclic Derivatives using Polymer-Supported DPPA

Entry Starting Material Product Yield (%)
1 Salicylic acid 1,3-Benzoxazin-2,4-dione 75
2 2-Hydroxy-3-nitrobenzoic acid 6-Nitro-1,3-benzoxazin-2,4-dione 71
3 Anthranilic acid Isatoic anhydride 65
4 N-Methylanthranilic acid N-Methylisatoic anhydride 53
5 BOC-L-Alanine (S)-4-Methyl-2,5-oxazolidinedione 67
6 BOC-L-Phenylalanine (S)-4-Benzyl-2,5-oxazolidinedione 65
7 BOC-L-Cysteine(Bzl) (S)-4-(Benzylthiomethyl)-2,5-oxazolidinedione 59

Data sourced from Lu, Y., & Taylor, R. T. (2004). SYNTHESES OF OXAZOLIDINONE, IMIDAZOLIDINONE AND THIAZOLIDINONE DERIVATIVES USING A POLYMER-SUPPORTED DIPHENYLPHOSPHORYL AZIDE. HETEROCYCLES, 62(1), 533. usf.edu

Synthesis of Fused Heterocycles (e.g., Oxazolo[4,5-c]researchgate.netethz.chnaphthyridin-4(5H)-ones)

This compound is also a key reagent in one-pot syntheses of complex fused heterocyclic systems. An example of this is the synthesis of oxazolo[4,5-c] researchgate.netscirp.orgnaphthyridin-4(5H)-ones. researchgate.net This protocol involves a DPPA-mediated reaction cascade starting from substituted 2-aminonicotinic acids and an isocyanoacetate derivative, leading to the formation of multiple C-C, C-O, and C-N bonds in a single operation. researchgate.net This methodology is valued for its efficiency and mild, metal-free reaction conditions. researchgate.net Similarly, DPPA can be employed in the synthesis of related fused systems like oxazolo[4,5-c]quinoline-4(5H)-ones. researchgate.netevitachem.com

Macrocyclic Lactam Synthesis

Macrocyclic lactams are an important class of compounds with diverse biological activities. This compound serves as an effective activating agent for the preparation of these large ring structures from ω-amino acids. guidechem.comcolab.wschemicalbook.com The reaction, known as macrolactamization, is typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. DPPA facilitates the formation of an amide bond with little to no racemization, which is a crucial aspect in peptide and natural product synthesis. tcichemicals.com The utility of DPPA in this context has been demonstrated in the synthesis of various cyclic peptides. tcichemicals.com

Aziridination of Olefins (Catalyzed)

This compound is utilized as a nitrene source for the aziridination of olefins, a reaction that provides direct access to N-substituted aziridines. scirp.orgcolab.wschemicalbook.com This transformation can be catalyzed by metal complexes, with cobalt-tetraphenylporphyrin being a notable example. chemicalbook.comresearchgate.net The cobalt-catalyzed reaction between an olefin and DPPA leads to the direct synthesis of N-phosphorus-substituted aziridines, with dinitrogen as the only byproduct. researchgate.net This catalytic system has been shown to be effective for the aziridination of styrene (B11656) derivatives. tcichemicals.com The resulting N-phosphoryl aziridines are valuable synthetic intermediates. core.ac.uk While the cobalt-catalyzed aziridination with DPPA was initially limited to terminal olefins, it represented a significant step in developing asymmetric aziridination methodologies. usf.edu

Table 2: Cobalt-Catalyzed Aziridination of Styrene Derivatives with DPPA

Olefin Yield (%)
Styrene 78
4-Methylstyrene 75
4-Chlorostyrene 82

Data represents typical yields for the cobalt-tetraphenylporphyrin catalyzed reaction. tcichemicals.com

Polymer Chemistry and Advanced Material Synthesis

Polymerization of Amino Acids and Peptides (e.g., Poly(L-alanylglycine))

This compound has been successfully employed in the polymerization of amino acids and peptides to form polypeptides. guidechem.comorgsyn.org A notable example is the polymerization of L-alanylglycine to produce poly(L-alanylglycine). researchgate.netevitachem.com The DPPA method offers a convenient route for synthesizing sequential polypeptides from monomer units that are unprotected at both their N- and C-termini. tcichemicals.com

Research into the polymerization of L-alanylglycine with DPPA identified optimal reaction conditions. researchgate.net The study found that dimethyl sulfoxide (DMSO) was the most suitable solvent and triethylamine was the preferred base. researchgate.net The most effective conditions involved using 1.3 molar equivalents of DPPA and 2.6 molar equivalents of triethylamine relative to the amount of L-alanylglycine, with the reaction proceeding for two days at room temperature. researchgate.net Under these conditions, poly(L-alanylglycine) with an intrinsic viscosity of 0.16 in dichloroacetic acid was obtained in a 43% yield. researchgate.net The purity of the resulting polymer was confirmed through infrared spectroscopy, elemental analysis, and amino acid analysis of the acid hydrolysate. researchgate.net

Direct Synthesis of Polyamides

The application of this compound extends to the direct synthesis of polyamides. researchgate.net Polyamides can be conveniently prepared through the polymerization of aminocarboxylic acids or the copolymerization of dicarboxylic acids and diamines using DPPA as the activating agent. researchgate.net This method provides a direct route for forming the amide linkages that constitute the backbone of the polyamide. The synthesis of various polyamides has been achieved through this direct polycondensation approach. researchgate.net

Synthesis of Poly(ester-imide)s via DPPA-Activated Polyaddition

Diverse Coupling and Functional Group Transformations

This compound is an effective reagent for the direct C-acylation of active methylene (B1212753) compounds with carboxylic acids. tcichemicals.comorgsyn.org This reaction provides a valuable method for forming carbon-carbon bonds. In a typical application, the treatment of a carboxylic acid and an active methylene compound, such as an isocyanoacetic ester, with a DPPA-base system leads to the formation of an oxazole (B20620) derivative. tcichemicals.com This product results from an initial C-acylation event followed by a subsequent cyclization. tcichemicals.com These oxazole derivatives can be further hydrolyzed under acidic conditions to yield β-keto-α-amino acid derivatives, which are valuable synthetic intermediates. tcichemicals.com This application is listed as one of the primary uses for DPPA in organic synthesis. orgsyn.orgrsc.org

Esterification of Alpha-Substituted Carboxylic Acids

This compound serves as an effective reagent for the esterification of α-substituted carboxylic acids. orgsyn.org This method is particularly useful in situations where traditional acid-catalyzed esterification methods may lead to side reactions or racemization. The reaction typically proceeds by activating the carboxylic acid with DPPA in the presence of a base, followed by the addition of an alcohol. This process is believed to involve the formation of a mixed anhydride intermediate. wikipedia.org

A key advantage of using DPPA is its ability to promote esterification under mild conditions, which helps in preserving the stereochemical integrity of chiral centers adjacent to the carboxyl group. tcichemicals.com Research has shown that this method can be applied to a variety of α-substituted carboxylic acids, including those with sensitive functional groups. orgsyn.orgtcichemicals.com

Diketopiperazine Formation

DPPA has been successfully employed in the synthesis of diketopiperazines, which are cyclic dipeptides with significant biological activities. orgsyn.org The formation of the diketopiperazine ring is a type of lactamization. tcichemicals.com For instance, the treatment of a dipeptide precursor, such as benzoyl-glycyl-L-proline, with DPPA and triethylamine can induce cyclization to yield the corresponding diketopiperazine. tcichemicals.com

The reaction often requires the presence of an additive like 2-mercaptopyridine (B119420) or 2-hydroxypyridine (B17775) to facilitate the process. tcichemicals.com This methodology is advantageous as it often proceeds without the need for high-dilution conditions, which are typically required to favor intramolecular cyclization over intermolecular polymerization. tcichemicals.com The mechanism is thought to involve an initial intermolecular coupling followed by an intramolecular cyclization. tcichemicals.com

Thiol Ester Synthesis

The synthesis of thiol esters, an important class of compounds in organic synthesis and biochemistry, can be efficiently achieved using DPPA. orgsyn.orgtcichemicals.com This method provides a direct conversion of carboxylic acids to thiol esters without the need to first prepare more reactive intermediates like acid chlorides. tcichemicals.com

The reaction involves the S-acylation of a thiol with a carboxylic acid in the presence of DPPA and a base, such as triethylamine, in a solvent like dimethylformamide (DMF). tcichemicals.com This procedure is notable for its mild reaction conditions, which are similar to those used for amide bond formation. tcichemicals.com The utility of this method has been demonstrated in the synthesis of complex natural products, where the formation of a thiol ester is a key step. tcichemicals.com

Reactant 1 (Carboxylic Acid)Reactant 2 (Thiol)BaseSolventProduct
General Carboxylic AcidGeneral ThiolTriethylamineDMFThiol Ester

Carbamoyl (B1232498) Azide Synthesis from Primary Amines and Carbon Dioxide

A mild and efficient method for the synthesis of carbamoyl azides directly from primary amines and carbon dioxide utilizes DPPA as a key reagent. nih.gov This transformation is significant as it provides access to valuable synthetic intermediates. evitachem.com

The process involves treating a primary amine with carbon dioxide in the presence of a guanidine (B92328) base, such as tetramethylphenylguanidine (PhTMG), and DPPA in acetonitrile (B52724) at low temperatures (below 0°C). nih.gov This method is notable for its high to excellent yields and, importantly, the absence of epimerization when optically pure α-amino esters are used as substrates. nih.gov

Reactant 1Reactant 2ReagentsSolventProductYield
Primary AmineCarbon DioxideDPPA, PhTMGAcetonitrileCarbamoyl AzideHigh to Excellent

Cyclo-oligomerization (e.g., Cyclodimerization, Cyclotrimerization)

DPPA has proven to be a useful reagent for cyclo-oligomerization reactions, including cyclodimerization and cyclotrimerization. tcichemicals.com These reactions are valuable for the synthesis of cyclic peptides and other macrocyclic structures. The DPPA method is often simple in its execution and work-up. tcichemicals.com It has been successfully applied to the synthesis of sequential polypeptides from amino acids or peptide monomers that are unprotected at both their N- and C-terminals. tcichemicals.com

Staudinger Reaction

This compound can participate in the Staudinger reaction, a chemical transformation that converts an organic azide into an amine. rsc.orgwikipedia.org The classic Staudinger reaction involves the reaction of an azide with a phosphine to form an iminophosphorane intermediate, which is then hydrolyzed to the amine and a phosphine oxide. wikipedia.orgorganic-chemistry.org

In the context of DPPA, it can act as the source of the azide functionality. While the primary application of the Staudinger reaction is the reduction of azides to amines, a variation known as the Staudinger ligation has become a powerful tool in chemical biology for the formation of amide bonds. wikipedia.org

Amidine and Guanidine Synthesis

DPPA is also a valuable reagent in the synthesis of amidines and guanidines, which are important structural motifs in many biologically active compounds. rsc.orgtcichemicals.com The synthesis of N-sulfonyl, N-phosphoryl, and N-acyl guanidines can be achieved through a palladium-catalyzed cascade reaction of azides with isonitriles and amines, where DPPA can serve as the azide source. lookchem.com

C-H Phosphorazidation and Nitrene Insertion Reactions

This compound serves as an effective precursor for the generation of phosphoryl nitrene, a highly reactive intermediate capable of inserting into C-H bonds. This reactivity has been harnessed for both intramolecular and intermolecular C-H functionalization, providing a direct method for the formation of C-N bonds.

The generation of the phosphoryl nitrene from DPPA can be initiated thermally, photochemically, or, more commonly, through catalysis by transition metals. hku.hktcichemicals.com Ruthenium and iridium porphyrin complexes have proven to be particularly effective catalysts for this transformation. hku.hkhku.hk For instance, ruthenium porphyrin complexes catalyze the nitrene insertion from DPPA into the C-H bonds of various hydrocarbons, including alkanes and aldehydes, with high efficiency. hku.hk Similarly, iridium(III) porphyrin complexes have been shown to catalyze the amination of sp³ C-H bonds using DPPA as the nitrene source, achieving excellent yields across a broad range of substrates. hku.hk

The reaction involves the catalytic decomposition of DPPA to form a metal-nitrenoid intermediate. This species then reacts with a C-H bond in a substrate, such as an alkane, to form a new N-phosphorylated C-N bond. This process, known as phosphorazidation or C-H amination, is a powerful tool for converting inert C-H bonds into valuable functional groups. hku.hkegyankosh.ac.in

A notable example is the ruthenium-catalyzed phosphoramidation of aldehydes, which proceeds via a nitrene insertion into the aldehydic sp² C-H bond, affording N-acylphosphoramidates in yields up to 99%. hku.hk Intermolecular C-H insertion into saturated sp³ C-H bonds, such as those in cyclohexane, has also been achieved with high yields. hku.hktcichemicals.com

Catalyst SystemSubstrateProductYield (%)
Ru(TTP)Cl₂ / DPPAp-TolualdehydeN-(4-methylbenzoyl)phosphoramidic acid diphenyl ester99
Ru(TDCPP)Cl₂ / Phosphoryl AzideCyclohexaneN-Cyclohexyl-P,P-diphenylphosphoramidic azide86
[Ir(TTP)CH₃] / DPPAEthylbenzeneN-(1-Phenylethyl)-P,P-diphenylphosphoramidic azideup to 99

Data compiled from multiple research findings demonstrating catalytic C-H insertion reactions. hku.hkhku.hk

Decarbonylation Reactions

This compound plays a crucial role in facilitating the decarbonylation of aldehydes, particularly when used in conjunction with Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)). tcichemicals.comwikipedia.org The direct decarbonylation of aldehydes using Wilkinson's catalyst is a stoichiometric process because the catalyst forms a very stable rhodium carbonyl complex, RhCl(CO)(PPh₃)₂, which does not readily re-enter the catalytic cycle at mild temperatures. wikipedia.orgadichemistry.com

DPPA provides an elegant solution to render this process catalytic. The reaction mechanism involves the oxidative addition of the aldehyde to the Rh(I) center, followed by migratory extrusion of carbon monoxide (CO) to form the stable carbonyl complex. wikipedia.org DPPA then intervenes by reacting with this complex, capturing the CO ligand to form an isocyanate and regenerating the active rhodium catalyst. tcichemicals.comadichemistry.com This allows the decarbonylation to proceed with only a catalytic amount of the rhodium complex. adichemistry.com This method is effective for a range of aldehydes under relatively mild conditions. wikipedia.orgabcr.com

SubstrateCatalyst SystemProductYield (%)
3-PhenylpropionaldehydeRhCl(PPh₃)₃ (cat.), DPPAEthylbenzene96

Data from a study on catalytic decarbonylation reactions. abcr.com

Synthesis of Modified Nucleosides (e.g., C-6 Azidopurine Ribonucleosides)

In the field of medicinal chemistry and chemical biology, DPPA has been utilized in the synthesis of modified nucleosides, which are crucial as biological probes and therapeutic agents. One specific application is the synthesis of C-6 azidopurine ribonucleosides from the corresponding inosine (B1671953) derivatives. nih.govevitachem.comacs.org

The method involves the activation of the C-6 carbonyl group of a protected inosine derivative. In the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the amide is deprotonated and reacts with DPPA. nih.gov This reaction forms a transient O⁶-diphenylphosphoryl intermediate. The subsequent intramolecular nucleophilic aromatic substitution (SNAr) by the azide ion, which is also generated from DPPA, displaces the diphenyl phosphate group to yield the desired C-6 azido (B1232118) product. nih.gov

While this one-pot method provides direct access to these valuable compounds, it has been reported to be less efficient than alternative multi-step procedures that involve the displacement of a better leaving group, such as a benzotriazolyl group, by an external azide source. nih.govresearchgate.netresearchgate.net Nevertheless, it represents a notable application of DPPA's dual function as both an activating agent and an azide source.

Starting MaterialReagentsProductYield (%)
2',3',5'-Tri-O-acetylinosineDPPA, DBU6-Azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine67

Data from a study on the synthesis of C-6 azidopurine nucleosides. nih.gov

Conversion of Alkyl Aryl Ketones to Alpha-Aryl Carboxylic Acids

This compound is a key reagent in a multi-step transformation that converts alkyl aryl ketones into valuable α-aryl carboxylic acids. enamine.net This synthetic sequence provides an alternative to classical methods and is noted for its good yields and high functional group specificity. abcr.com

The process generally involves three sequential steps:

Enamine Formation: The starting alkyl aryl ketone is first reacted with a secondary amine, such as morpholine (B109124) or pyrrolidine, to form the corresponding enamine. This step activates the α-position of the ketone.

Reaction with DPPA: The enamine is then treated with this compound. This step is a crucial transformation, though the precise mechanism can be complex.

Hydrolysis: The final step involves basic workup, typically with potassium hydroxide, followed by acidification. This hydrolysis cleaves the intermediates to afford the final α-aryl carboxylic acid product. researchgate.net

This transformation effectively achieves a rearrangement and insertion of a carboxyl group, expanding the carbon chain. For example, acetophenone (B1666503) derivatives can be converted into the corresponding phenylacetic acid derivatives through this sequence.

Starting KetoneKey StepsFinal Product
Alkyl Aryl Ketone1. Enamine formationα-Aryl Carboxylic Acid
2. Reaction with DPPA
3. Basic Hydrolysis

This table outlines the general transformation sequence. abcr.comenamine.netresearchgate.net

Mechanistic and Computational Investigations of Diphenyl Azidophosphate Reactivity

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. For diphenyl azidophosphate, these methods have provided clarity on electronic structures, reaction energetics, and the influence of molecular architecture on reactivity.

Density Functional Theory (DFT) has been employed to investigate the mechanisms of reactions involving DPPA, offering valuable insights into stereoselectivity and reactivity. In studies of a hypervalent iodine-mediated migratory 1,3-difluorination of allylic azides, DFT calculations were performed to understand the origin of the high diastereoselectivity observed. chinesechemsoc.org The calculations indicated that a crucial coordination between the azido (B1232118) group of the substrate and the iodine(III) species is pivotal for achieving high diastereoselectivity. chinesechemsoc.org This azido-oriented process facilitates the assembly of 1,3-difluoro-2-azide building blocks with three contiguous stereocenters. chinesechemsoc.org

DFT calculations have also been used as a guiding tool in understanding the role of DPPA as a functional electrolyte additive for lithium metal batteries. researchgate.net These computational studies help in exploring the storage mechanism of ions and the formation of a high-conductivity solid electrolyte interphase (SEI) on the anode surface, which is enriched with compounds derived from DPPA decomposition. researchgate.netresearchgate.net

While specific AIMD simulations detailing the classical reaction mechanisms of DPPA, such as the Curtius rearrangement, are not extensively documented in the provided sources, this computational technique is utilized in related fields where DPPA finds application. AIMD simulations, which are based on DFT, are instrumental in studying the dynamic reconstruction of molecules at interfaces. researchgate.net In the context of battery research, where DPPA is used as an electrolyte additive, AIMD can model the rapid, time-dependent processes of SEI layer formation and the decomposition pathways of electrolyte components on the electrode surface. researchgate.netresearchgate.net

To investigate the photochemistry of DPPA, higher-level computational methods have been utilized. nih.govresearchgate.net The photochemistry was studied using Resolution of the Identity Coupled Cluster (RI-CC2) and Time-Dependent DFT (TD-B3LYP) methods with a Triple-Zeta Valence plus Polarization (TZVP) basis set. nih.govresearchgate.net These theoretical methods predicted two potential mechanisms for the formation of singlet diphenylphosphorylnitrene from the photoexcited DPPA molecule. nih.gov

The first proposed mechanism involves an energy transfer from the (π,π*) singlet excited state, which is localized on a phenyl ring, to the azide (B81097) moiety. nih.gov This transfer leads to the formation of a singlet excited azide, which subsequently eliminates molecular nitrogen to yield the singlet diphenylphosphorylnitrene. nih.gov The second mechanism involves the direct irradiation of the azide group to form its excited singlet state, which then loses nitrogen to form the same nitrene intermediate. nih.govresearchgate.net Experimental and computational results from a comparative study with diphenyl phosphoramidate (B1195095) supported the energy transfer mechanism as the dominant pathway. nih.gov

Ab Initio Molecular Dynamics (AIMD) Simulations

Computational Modeling of Reaction Pathways and Transition States

Computational modeling provides a framework for mapping the entire energy landscape of a reaction, including intermediates and transition states.

Calculated Energetics for Diastereocontrolling Transition States
Transition StateRelative Activation Energy (ΔΔG)Predicted Outcome
TS-1A0.0 kcal/mol (Reference)Syn-selective product
TS-1B'+3.4 kcal/molAnti-isomer

Spectroscopic Studies of Reactive Intermediates

The direct detection and characterization of short-lived reactive intermediates are critical for validating proposed reaction mechanisms. Ultrafast spectroscopy has been particularly insightful in this regard for DPPA. nih.gov

The photochemistry of diphenylphosphoryl azide was investigated using femtosecond transient absorption spectroscopy, a pump-probe technique used to measure photogenerated excited states. nih.govedinst.com Upon ultrafast photolysis at 260 nm, two distinct transient species were observed. nih.govresearchgate.net The first species was characterized by a transient absorption centered at 430 nm with a lifetime of approximately 28 picoseconds. nih.gov This was assigned to a (π,π*) singlet S(1) excited state localized on one of the phenyl rings. nih.govresearchgate.net The second transient species, observed at 525 nm, had a much longer lifetime of about 480 picoseconds and was assigned to the singlet diphenylphosphorylnitrene. nih.gov The assignment of the 525 nm absorption band to the singlet nitrene was further confirmed through ultrafast time-resolved studies using tris(trimethylsilyl)silane, a known quencher for singlet nitrenes. nih.gov

Spectroscopic Data of Reactive Intermediates from DPPA Photolysis
Absorption Maximum (λmax)Lifetime (τ)Assigned Species
430 nm~28 ps(π,π*) Singlet S(1) excited state
525 nm~480 psSinglet diphenylphosphorylnitrene

Ultrafast Transient Absorption Spectroscopy for Nitrene Observation

The direct observation of the fleeting diphenylphosphoryl nitrene intermediate, generated from the photolysis of this compound, has been achieved through sophisticated ultrafast spectroscopic techniques. acs.orgnih.gov Femtosecond transient absorption spectroscopy has been a pivotal tool in elucidating the primary photochemical events. acs.orgresearchgate.net

Upon ultrafast photolysis of DPPA at an excitation wavelength of 260 nm, two distinct transient species are observed. acs.orgnih.gov The initial transient species, which appears immediately after excitation, exhibits an absorption maximum centered at 430 nm. acs.org This species is characterized by a short lifetime of approximately 28 picoseconds (ps). acs.orgnih.gov Following the decay of this initial species, a second transient absorption emerges with a maximum at 525 nm. acs.orgnih.gov This second species has a significantly longer lifetime, on the order of 480 ps. acs.orgnih.gov

The species absorbing at 525 nm was definitively assigned to the singlet diphenylphosphoryl nitrene. This assignment was confirmed through quenching experiments using tris(trimethylsilyl)silane, a known and efficient quencher of singlet nitrenes. acs.orgnih.gov The presence of the quencher led to a decrease in the lifetime of the 525 nm absorption, confirming its identity as the singlet nitrene. acs.org Laser flash photolysis studies have also been used to probe the kinetics of both singlet and triplet nitrene processes, identifying the triplet nitrene (²ᵗ) absorption at 345 nm in various solvents, with lifetimes extending into tens of microseconds. researchgate.netdatapdf.com

Table 1: Transient Species Observed in Ultrafast Photolysis of DPPA

Observed Species Absorption Maximum (λ_max) Lifetime (τ) Assignment
First Transient 430 nm ~28 ps S₁ (π,π*) Excited State
Second Transient 525 nm ~480 ps Singlet Diphenylphosphoryl Nitrene
- 345 nm tens of µs Triplet Diphenylphosphoryl Nitrene

Characterization of Excited States

Computational chemistry has been instrumental in characterizing the excited states of DPPA and elucidating the mechanism of nitrene formation. acs.orgnih.gov Theoretical investigations, employing methods such as RI-CC2/TZVP and Time-Dependent Density Functional Theory (TD-B3LYP/TZVP), have been conducted to model the photochemical process. acs.orgnih.govresearchgate.net

These computational studies predicted two primary pathways for the formation of singlet diphenylphosphoryl nitrene from the photoexcited azide: acs.orgnih.gov

Indirect Excitation via Energy Transfer: This mechanism involves the initial photoexcitation to a singlet (π,π*) excited state localized on one of the phenyl rings of the phosphate (B84403) moiety. Following this, energy is transferred from the excited phenyl ring to the azido group. This energizes the azide moiety to a singlet excited state, which then rapidly undergoes extrusion of molecular nitrogen (N₂) to yield the singlet diphenylphosphoryl nitrene. acs.orgnih.gov

Direct Excitation of the Azide: This pathway considers the direct absorption of a photon by the azide functional group, promoting it to an excited singlet state. This excited azide then loses N₂ to form the singlet nitrene. acs.org

Experimental results from ultrafast spectroscopy, combined with comparative computational studies on the related compound diphenyl phosphoramidate, lend strong support to the energy transfer mechanism. acs.orgnih.gov The first transient species observed experimentally at 430 nm is assigned to the S₁ (π,π*) singlet excited state localized on a phenyl ring, which is consistent with the first step of the energy transfer pathway. acs.orgnih.gov The subsequent formation of the singlet nitrene (absorbing at 525 nm) follows the decay of this S₁ state, providing a coherent picture of the photochemical dynamics from initial excitation to the generation of the reactive intermediate. acs.org

Probing the Dual Roles of the Azido Group

The azido group in allylic azide substrates, which can be synthesized using DPPA, demonstrates remarkable versatility by functioning as both a directing and a migrating group in certain chemical transformations. chinesechemsoc.orgchinesechemsoc.org This dual reactivity has been harnessed in the diastereoselective 1,3-difluorination of allylic azides. chinesechemsoc.orgchinesechemsoc.org

Azido Group as a Directing Group

In the context of hypervalent iodine-mediated fluorination, the azido group can act as a directing group. chinesechemsoc.orgchinesechemsoc.org It is proposed to function as an anchor, guiding a facial-selective 1,2-fluoroiodination reaction. chinesechemsoc.org This directing capability is crucial for establishing the stereochemistry of the final product. Computational studies using Density Functional Theory (DFT) have confirmed that the coordination between the azido group and the iodine(III) species is a key factor that accounts for the high diastereoselectivity observed in these reactions. chinesechemsoc.orgchinesechemsoc.org The initial step involves the formation of an active cationic iodonium (B1229267) species, which then coordinates to both the azido group and the double bond of the allylic azide substrate. chinesechemsoc.org

Coordination with Metal Species (e.g., Iodine(III))

The interaction of the azido group with metal or hypervalent species is fundamental to its directing role. chinesechemsoc.orgchinesechemsoc.org In the diastereoselective 1,3-difluorination reaction, the crucial step is the coordination of the azido group with the hypervalent iodine(III) reagent. chinesechemsoc.orgchinesechemsoc.org DFT calculations have elucidated this interaction, showing the formation of an iodonium-substrate adduct where the iodine(III) center is complexed with the azido group. chinesechemsoc.org This coordination orients the substrate for a highly stereoselective reaction pathway. Hypervalent iodine(III) reagents are well-known for their ability to participate in such transformations, acting as efficient transfer agents for various functional groups, including the azido group itself. nih.govacs.org

Future Research Directions and Unexplored Avenues in Diphenyl Azidophosphate Chemistry

Development of Novel DPPA-Mediated Transformations

While DPPA is well-known for converting carboxylic acids to acyl azides and alcohols to azides, researchers are actively exploring its capacity to mediate entirely new types of reactions. enamine.netnih.gov A significant frontier is the use of DPPA in C-H functionalization, which aims to directly convert C-H bonds into C-N bonds, offering a more efficient route to nitrogen-containing compounds. researchgate.netrsc.org Recent progress includes copper-catalyzed photoredox reactions for benzylic C-H azidation using related azidoiodinane reagents, suggesting a promising path for DPPA-based systems. researchgate.net

Another area of intense research is the incorporation of DPPA into multicomponent reactions (MCRs). These reactions combine three or more starting materials in a single step to create complex molecules. A recently developed protocol utilizes DPPA to mediate a cascade reaction between aminonicotinic acids and isocyanides, forming multiple new bonds and producing medicinally relevant oxazole-containing heterocycles in high yields. researchgate.net The development of such DPPA-mediated MCRs provides a powerful tool for rapidly building libraries of complex molecules for drug discovery and other applications.

Furthermore, scientists are exploring novel cyclization and rearrangement reactions beyond the classical Curtius rearrangement. nih.gov The highly reactive azide (B81097) group, installed by DPPA, can act as a directing group or a migrating group in complex transformations. chinesechemsoc.orgchinesechemsoc.org For instance, the azido (B1232118) group has been shown to direct a highly diastereoselective 1,3-difluorination of allylic azides, showcasing its potential to control the stereochemical outcome of complex reactions. chinesechemsoc.orgchinesechemsoc.org

Green Chemistry Approaches in DPPA Synthesis and Application

In line with the growing emphasis on sustainable chemistry, future research is focused on making both the synthesis and use of DPPA more environmentally friendly. nih.govresearchgate.net

Greener Synthesis of DPPA: The traditional synthesis of DPPA involves reacting diphenyl phosphoryl chloride with sodium azide. lookchem.comevitachem.com While effective, this method can use hazardous materials. Future work aims to develop greener synthetic routes, potentially using phase-transfer catalysts to improve efficiency or developing continuous flow processes. lookchem.comtcichemicals.com Flow chemistry, in particular, offers enhanced safety for handling energetic intermediates like azides and allows for scalable, on-demand production. almacgroup.comcore.ac.uk

Sustainable Applications: A key goal is to improve the atom economy of DPPA-mediated reactions. In many cases, the diphenyl phosphate (B84403) portion of the molecule becomes a stoichiometric byproduct. tcichemicals.com To address this, polymer-supported DPPA has been developed. tcichemicals.com This allows the diphenyl phosphate byproduct, which remains attached to the polymer, to be easily recovered and recycled, reducing waste. tcichemicals.com Additionally, researchers are exploring DPPA reactions in greener solvents, such as ionic liquids or even water, and under solvent-free conditions using techniques like mechanochemistry to minimize environmental impact. nih.gov

Green Chemistry StrategyObjectivePotential Advantage
Flow Synthesis Develop continuous, scalable production of DPPA.Enhanced safety, reduced waste, on-demand generation. almacgroup.com
Polymer-Supported DPPA Improve atom economy by recycling the phosphate byproduct.Reduced waste, easier purification, reusable reagent. tcichemicals.com
Alternative Solvents Replace traditional organic solvents with greener options.Reduced environmental impact and potential for new reactivity. nih.gov
Catalytic Reactions Move from stoichiometric to catalytic use of DPPA.Greatly improved atom economy and resource efficiency. google.com

Advanced Catalytic Systems Utilizing DPPA

The development of catalytic systems that employ DPPA is a major avenue for future research, promising to unlock new levels of efficiency and selectivity.

Transition-Metal Catalysis: Combining DPPA with transition metals like copper, cobalt, or palladium opens the door to novel catalytic transformations. researchgate.net For example, cobalt-tetraphenylporphyrin has been used as a catalyst for aziridination reactions where DPPA serves as the nitrene source. Similarly, palladium catalysts can be used with DPPA to achieve stereoselective synthesis of allylic amines. The design of N-functionalized bis(diphenylphosphino)amine (DPPA-type) ligands is also a key area, as these can be tailored to fine-tune the properties of metal complexes for specific catalytic applications, such as ethylene (B1197577) oligomerization with chromium catalysts. acs.org

Organocatalysis and Biocatalysis: Organocatalysis, which uses small, metal-free organic molecules as catalysts, offers a powerful, often greener alternative to metal-based systems. dokumen.pub Chiral organocatalysts can be designed to control the stereochemistry of DPPA-mediated reactions, providing enantiomerically pure products. For instance, the synthesis of chiral thiourea (B124793) organocatalysts has been achieved on a large scale using DPPA in a key step. dokumen.pub Looking further ahead, the synergy between organocatalysis and biocatalysis holds immense potential. nih.govresearchgate.net While direct enzymatic use of DPPA is still an emerging field, researchers are developing hybrid systems, such as using enzymes in dynamic kinetic resolutions in tandem with organocatalytic processes that may involve DPPA-derived intermediates. researchgate.net

Catalysis TypeCatalyst ExampleApplication
Transition-Metal Cobalt-tetraphenylporphyrin [Co(TPP)]Catalytic aziridination of olefins.
Transition-Metal Palladium chloride [PdCl₂(MeCN)₂]Stereoselective synthesis of allylic amines.
Organocatalysis Cinchona-derived thioureasAsymmetric synthesis. dokumen.pub
Biocatalysis Transaminase enzymesUsed in dynamic kinetic resolutions to produce chiral amines. researchgate.net

Integration of DPPA in Emerging Areas of Chemical Research

The unique reactivity of DPPA makes it a valuable tool for innovation in diverse and rapidly advancing scientific fields. cymitquimica.com

Medicinal Chemistry and Chemical Biology: DPPA is a key reagent for introducing the azide functional group into molecules. cymitquimica.comcjnmcpu.com This azide group is the cornerstone of "click chemistry," a set of powerful reactions used for bioconjugation. cjnmcpu.comrsc.org This allows scientists to attach fluorescent tags, drugs, or other probes to biomolecules like proteins and nucleic acids. nih.gov This strategy is critical for developing new diagnostic tools, targeted drug delivery systems, and understanding complex biological processes. cjnmcpu.comnih.gov DPPA is also used directly in the synthesis of complex pharmaceuticals, including antiviral agents and peptide-based drugs. nih.govd-nb.info

Materials Science and Polymer Chemistry: In materials science, DPPA is used to functionalize surfaces and polymers with azide groups. github.comresearchgate.net These azide-modified materials can then be easily altered using click chemistry to attach various molecules, thereby tailoring the material's properties for specific needs. semanticscholar.orgugent.be This approach is used to create biocompatible surfaces for medical implants, develop new materials for organic electronics, and design functional polymer brushes. semanticscholar.orgmdpi.com For example, DPPA has been investigated as a functional electrolyte additive to create protective films on electrodes in lithium metal batteries. researchgate.net

Field of ResearchSpecific Application of DPPAKey Outcome
Medicinal Chemistry Synthesis of azide-modified natural products.Creation of new drug candidates and biological probes. cjnmcpu.com
Chemical Biology Introducing azides for bioconjugation via click chemistry.Labeling and tracking of proteins and other biomolecules. nih.gov
Materials Science Functionalization of polymers and surfaces with azide groups.Creation of advanced materials with tailored properties. github.comsemanticscholar.org
Polymer Chemistry Synthesis of block copolymers via click coupling.Building complex macromolecular architectures. ugent.be
Energy Storage Use as an electrolyte additive in batteries.Formation of stable electrode-electrolyte interfaces. researchgate.net

Q & A

Q. What is the role of DPPA in peptide synthesis, and how should it be integrated into experimental protocols?

DPPA is widely used as a coupling reagent in peptide bond formation due to its ability to activate carboxylic acids via the formation of acyl azides. Methodologically, it is employed in the presence of tertiary amines (e.g., triethylamine) under anhydrous conditions. A typical protocol involves:

  • Dissolving the carboxylic acid and amine components in a polar aprotic solvent (e.g., DMF or DMSO).
  • Adding DPPA (1.1–1.5 equivalents) and triethylamine (1–2 equivalents) at 0–5°C to minimize side reactions.
  • Stirring the mixture at room temperature for 12–24 hours .

Q. How should DPPA be handled and stored to ensure stability and safety in laboratory settings?

DPPA is moisture-sensitive and thermally unstable. Key protocols include:

  • Storage under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation.
  • Handling in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles.
  • Immediate neutralization of spills with sodium bicarbonate or sand to avoid hydrolysis, which generates toxic hydrazoic acid (HN₃) .

Q. What spectroscopic techniques are most effective for characterizing DPPA-derived intermediates?

  • FT-IR : The azide group (N₃⁻) shows a strong absorption band at 2100–2150 cm⁻¹.
  • ³¹P NMR : The phosphorus signal appears at δ 5–10 ppm for phosphorylated intermediates.
  • LC-MS : Used to confirm molecular ions (e.g., [M+H]⁺ at m/z 275.2 for DPPA) and monitor reaction progress .

Advanced Research Questions

Q. How can DPPA-mediated Staudinger reactions be optimized for stereoselective β-azido phosphate synthesis?

The Staudinger reaction between DPPA and epoxides requires precise control of:

  • Catalyst : 4-(N,N-dimethylamino)pyridine (DMAP) enhances nucleophilic azide transfer.
  • Solvent : DMF or THF at 60–80°C promotes regioselective ring-opening of epoxides.
  • Additives : Lithium perchlorate (LiClO₄) stabilizes transition states, favoring β-azido phosphate formation. Typical yields range from 70–85% .

Q. What strategies resolve contradictions in reported reaction yields for DPPA-based macrocyclizations?

Discrepancies often arise from:

  • Solvent purity : Trace water reduces azide availability. Use molecular sieves for solvent drying.
  • Temperature gradients : Ensure uniform heating (e.g., oil baths over mantle heaters).
  • Substrate steric effects : Bulky substituents require longer reaction times (48–72 hours). Validate reproducibility using control experiments with standardized reagents .

Q. How can computational modeling enhance mechanistic understanding of DPPA’s reactivity in C–N bond formation?

  • DFT calculations : Model transition states to predict regioselectivity in azide transfer.
  • Kinetic studies : Monitor activation energy barriers under varying conditions (e.g., solvent dielectric constants).
  • In silico docking : Predict steric clashes in peptide coupling, guiding substrate design .

Q. What are the limitations of DPPA in synthesizing air-sensitive organophosphorus compounds?

  • Hydrolysis sensitivity : DPPA degrades in humid environments, necessitating Schlenk-line techniques.
  • Byproduct formation : Diphenyl phosphate (DPP) can inhibit catalysis; remove via aqueous extraction (pH 7–8).
  • Scalability : Reactions >10 mmol often require slow reagent addition to prevent exothermic decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.